molecular formula C11H15NO2 B2360042 1-(4-Ethoxypyridin-3-yl)butan-1-one CAS No. 1864526-45-3

1-(4-Ethoxypyridin-3-yl)butan-1-one

Cat. No. B2360042
M. Wt: 193.246
InChI Key: ALQVRGPGTUKPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Ethoxypyridin-3-yl)butan-1-one” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(4-Ethoxypyridin-3-yl)butan-1-one” consists of 14 heavy atoms, 6 of which are aromatic . The compound has 5 rotatable bonds . The InChI Key for this compound is ALQVRGPGTUKPNQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(4-Ethoxypyridin-3-yl)butan-1-one” has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.21 . The compound is soluble, with a solubility of 1.55 mg/ml .

Scientific Research Applications

FLAP Inhibitors

  • FLAP Inhibition in Asthma Treatment : The compound AM803, featuring a similar structure to 1-(4-Ethoxypyridin-3-yl)butan-1-one, has shown significant potency as a 5-lipoxygenase-activating protein (FLAP) inhibitor. This compound has been identified for its potential in treating asthma and has successfully completed phase 1 clinical trials (Stock et al., 2011).

Anti-inflammatory Applications

  • Analogs as Anti-inflammatory Agents : Compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, which is structurally akin to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been tested for anti-inflammatory activity. It was found that certain structural features are key to their effectiveness (Goudie et al., 1978).

Antimicrobial Evaluation

  • Antimicrobial Properties : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, similar in structure to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been synthesized and evaluated for their antimicrobial and antifungal activities. Among them, certain compounds exhibited high activity against various bacteria and fungi (Fadda et al., 2016).

Organic Synthesis and Structural Studies

  • Organic Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones, which include similar pyridinyl structures, provide insights into the chemical properties and potential applications in organic synthesis (Petrović Peroković et al., 2013).

Anticancer and Antimicrobial Potential

  • Anticancer and Antimicrobial Activities : Pyrazoline derivatives, structurally related to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been synthesized and studied for their potential in treating cancer and microbial infections. These studies offer a foundation for further exploration in pharmaceutical applications (Rathinamanivannan et al., 2019).

  • Corrosion Inhibition : Quinoxaline derivatives have been evaluated as corrosion inhibitors for mild steel, offering insights into the potential industrial applications of similar compounds (Olasunkanmi et al., 2016).

  • Mutagenicity Reduction in Cancer Treatment : Modifications of a 3-methoxy-2-aminopyridine compound, which is related to 1-(4-Ethoxypyridin-3-yl)butan-1-one, were studied to reduce mutagenicity and drug-drug interactions in the context of cancer treatment (Palmer et al., 2012).

Safety And Hazards

The safety data sheet for “1-(4-Ethoxypyridin-3-yl)butan-1-one” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-ethoxypyridin-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-5-10(13)9-8-12-7-6-11(9)14-4-2/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQVRGPGTUKPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CN=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxypyridin-3-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.